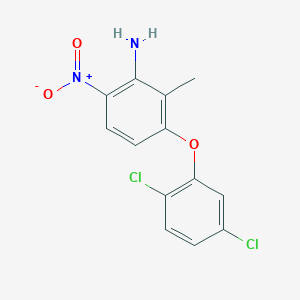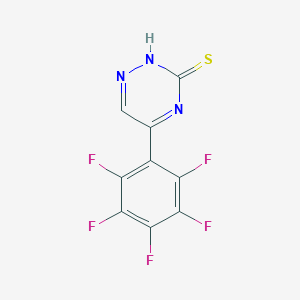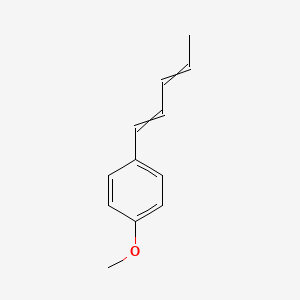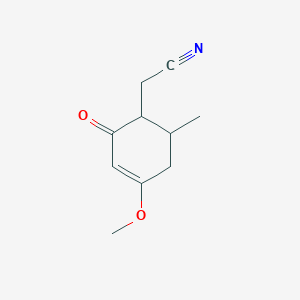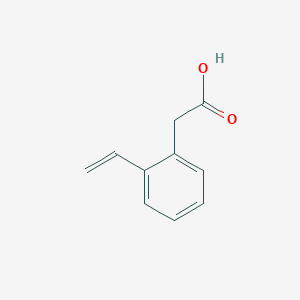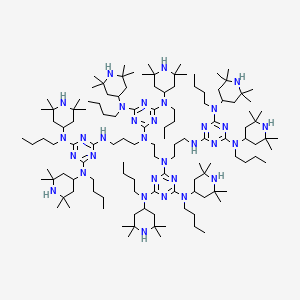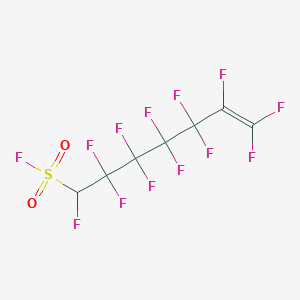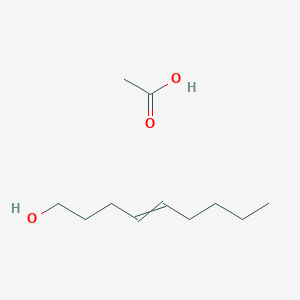
12-(Diphenylphosphanyl)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Diphenylphosphino)dodecanoic acid is an organophosphorus compound that features a phosphine group attached to a dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Diphenylphosphino)dodecanoic acid typically involves the reaction of dodecanoic acid with diphenylphosphine. One common method is the ketonic decarboxylation of dodecanoic acid using a base catalyst such as magnesium oxide (MgO) at moderate temperatures (250°C to 300°C) with low catalyst loads . Another approach involves the use of deep eutectic solvents to modify magnetic mixed iron hydroxide composites for the extraction and synthesis of the compound .
Industrial Production Methods
Industrial production methods for 12-(Diphenylphosphino)dodecanoic acid are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of heterogeneous catalysts and green solvents is preferred to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
12-(Diphenylphosphino)dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phosphine group can participate in substitution reactions to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, alcohols, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
12-(Diphenylphosphino)dodecanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 12-(Diphenylphosphino)dodecanoic acid involves its interaction with molecular targets through its phosphine group. This group can coordinate with metal ions, facilitating various catalytic processes. The pathways involved include the formation of metal-phosphine complexes, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid: A saturated fatty acid commonly found in animal and vegetable fats.
Diphenylphosphine: An organophosphorus compound used as a precursor to various phosphine ligands
Uniqueness
12-(Diphenylphosphino)dodecanoic acid is unique due to the presence of both a long alkyl chain and a phosphine group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions distinguishes it from other similar compounds.
Properties
CAS No. |
79849-57-3 |
|---|---|
Molecular Formula |
C24H33O2P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
12-diphenylphosphanyldodecanoic acid |
InChI |
InChI=1S/C24H33O2P/c25-24(26)20-14-6-4-2-1-3-5-7-15-21-27(22-16-10-8-11-17-22)23-18-12-9-13-19-23/h8-13,16-19H,1-7,14-15,20-21H2,(H,25,26) |
InChI Key |
CMCJGMODZZVNBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


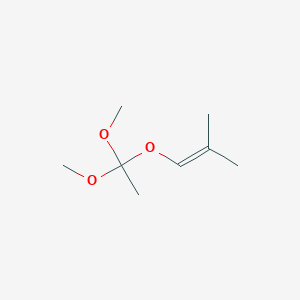
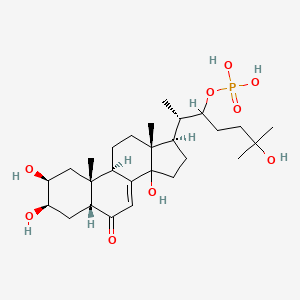
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
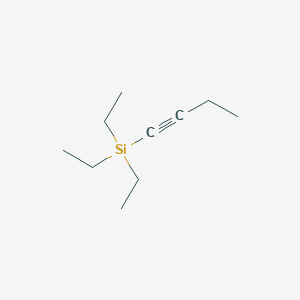
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
